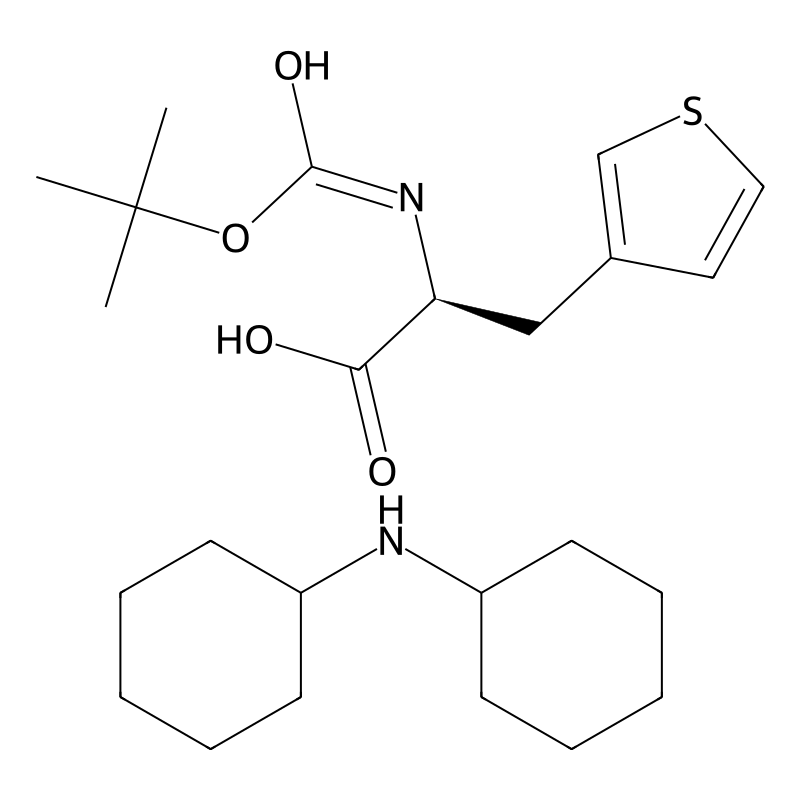

Boc-L-3-thienylalanine dcha

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Boc-L-3-thienylalanine dicyclohexylamine (DCHA) salt (CAS 83825-42-7) is a highly pure, N-alpha-protected unnatural amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). Formulated specifically as a DCHA salt to ensure crystallinity and long-term shelf stability, this compound serves as a critical bioisostere for phenylalanine. The 3-thienyl group introduces a sulfur-containing heteroaromatic ring that alters pi-pi stacking, electron density, and metabolic susceptibility compared to standard phenyl rings [1]. Procurement of the DCHA salt form is standard for industrial and research applications requiring precise stoichiometric control, as it overcomes the hygroscopic and oily nature often associated with Boc-protected free acids .

Substituting Boc-L-3-thienylalanine dcha with its free acid counterpart, standard phenylalanine, or the closely related 2-thienyl isomer introduces severe process and performance risks. From a handling perspective, the free acid is prone to moisture absorption and physical instability, which directly compromises the accurate molar calculations required for high-yield peptide coupling . Biologically, the 3-thienyl and 2-thienyl isomers are not interchangeable; the position of the sulfur atom drastically alters the side-chain dihedral angles and electronic distribution. In structure-activity relationship (SAR) studies, substituting a 3-thienyl group with a 2-thienyl group or a standard phenyl ring can lead to multi-fold losses in target binding affinity due to spatial mismatches in hydrophobic binding pockets[1]. Therefore, precise procurement of the 3-thienyl DCHA salt is mandatory for reproducible synthesis and optimal pharmacokinetics.

Crystallinity and Stoichiometric Precision: DCHA Salt vs. Free Acid

The formulation of Boc-L-3-thienylalanine as a dicyclohexylamine (DCHA) salt is a deliberate procurement advantage designed to solve the physical instability of the free acid. Boc-protected unnatural amino acids frequently present as unstable, foamy oils or hygroscopic amorphous solids, making accurate weighing impossible and leading to coupling failures in SPPS [1]. Conversion to the DCHA salt yields a highly crystalline, stable powder with a defined molecular weight (452.7 g/mol) and >98% purity . This physical transformation ensures exact stoichiometric equivalents during peptide coupling, preventing truncation or deletion sequences in automated synthesizers.

| Evidence Dimension | Physical state and weighing accuracy |

| Target Compound Data | DCHA salt: Highly crystalline, non-hygroscopic solid, >98% purity, shelf-stable for years. |

| Comparator Or Baseline | Free acid: Often an unstable, foamy oil or hygroscopic solid prone to degradation. |

| Quantified Difference | DCHA salt enables exact molar stoichiometry, whereas free acids introduce high weighing variance and moisture-induced degradation. |

| Conditions | Standard laboratory storage and solid-phase peptide synthesis weighing protocols. |

Procurement of the DCHA salt is essential for maintaining strict quality control and high coupling yields in automated peptide manufacturing.

Target Affinity Optimization: 3-Thienyl vs. 2-Thienyl Isomers

The exact positional isomer of the thienyl ring is critical for target engagement, meaning 3-thienylalanine cannot be generically swapped with 2-thienylalanine. In the development of p107-derived CDK inhibitors, the incorporation of the 3-thienylalanine residue yielded considerably higher potency than the 2-thienylalanine analog [1]. The 3-thienyl substitution projects the sulfur atom at a different vector, more closely mimicking the steric bulk of phenylalanine while providing unique pi-stacking interactions in the hydrophobic binding groove [2].

| Evidence Dimension | Target binding potency (IC50 / Affinity) |

| Target Compound Data | 3-Thienylalanine peptides exhibit optimized binding in specific hydrophobic pockets (e.g., higher potency in p107 contexts). |

| Comparator Or Baseline | 2-Thienylalanine peptides. |

| Quantified Difference | 3-thienylalanine demonstrates considerably higher potency and a different selectivity profile compared to the 2-thienyl isomer in specific CDK inhibitor assays. |

| Conditions | Competitive binding assays for CDK protein complexes. |

Buyers must specify the 3-thienyl isomer to ensure the correct spatial geometry for target receptor binding, as the 2-thienyl analog will fail to replicate the exact SAR profile.

Metabolic Stability and Bioisosteric Performance vs. Phenylalanine

Boc-L-3-thienylalanine is frequently procured to replace standard phenylalanine residues in peptide drug candidates to improve pharmacokinetic properties. While structurally similar, the thiophene ring is electron-rich and alters the susceptibility to enzymatic degradation, such as hydroxylation by phenylalanine hydroxylase[1]. In peptide engineering, substituting phenylalanine with 3-thienylalanine can maintain or enhance binding affinity (e.g., maintaining low micromolar to nanomolar IC50s in CDK inhibitors) while providing a distinct solvation and lipophilicity profile that can improve overall drug-like properties [2].

| Evidence Dimension | Enzymatic recognition and lipophilicity |

| Target Compound Data | 3-Thienylalanine provides an isosteric match with altered electron density and resistance to standard phenyl-targeting enzymes. |

| Comparator Or Baseline | Standard L-Phenylalanine. |

| Quantified Difference | Maintains comparable target affinity (e.g., 0.18 μM for CDK2A) while shifting the lipophilic and metabolic profile of the peptide. |

| Conditions | In vitro binding assays and pharmacokinetic optimization of peptide therapeutics. |

Procuring 3-thienylalanine allows medicinal chemists to overcome the rapid metabolic clearance often associated with natural phenylalanine residues in peptide drugs.

Solid-Phase Peptide Synthesis (SPPS) of High-Purity Therapeutics

The DCHA salt form is specifically procured for automated Boc-SPPS workflows where the physical stability and precise stoichiometry of the building block are critical to preventing sequence deletions and maximizing crude purity .

SAR Optimization of Phenylalanine-Rich Peptides

Ideal for medicinal chemistry campaigns seeking to replace natural phenylalanine residues with a bioisostere that alters pi-stacking interactions and improves metabolic resistance without destroying the peptide's native secondary structure [1].

Development of Kinase and Protease Inhibitors

Procured for the synthesis of targeted inhibitors (such as CDK inhibitors or specific peptidomimetics) where the precise spatial projection of the 3-thienyl ring provides superior hydrophobic pocket binding compared to 2-thienyl or standard phenyl rings [1].

Dates

Explore Compound Types